
(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid
Overview
Description
Hexene is a hydrocarbon with the chemical formula C6H12. The prefix “hex” is derived from the fact that there are six carbon atoms in the molecule, while the “-ene” suffix denotes that there is an alkene present—two carbon atoms are connected via a double bond . Hexene is used as a comonomer in the production of polyethylene and has several isomers, including 1-hexene, which is one of the most common industrially useful isomers .
Preparation Methods
Hexene can be synthesized through various methods. One common method involves the oligomerization of ethylene, where ethylene molecules are combined to form longer chains. This process typically uses a catalyst such as a chromium-based catalyst or a Ziegler-Natta catalyst. The reaction conditions often include high pressure and temperature to facilitate the formation of hexene .
In industrial production, hexene is often produced as a byproduct of the cracking process in petroleum refining. This process involves breaking down larger hydrocarbon molecules into smaller ones, including hexene. The separation and purification of hexene from the mixture of hydrocarbons are achieved through distillation .
Chemical Reactions Analysis
Hexene undergoes various chemical reactions, including:
Oxidation: Hexene can be oxidized to form hexanone or hexanoic acid. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hexene can be reduced to hexane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Hexene can undergo halogenation, where halogen atoms replace hydrogen atoms in the molecule. For example, the reaction with chlorine gas can produce hexyl chloride.
Polymerization: Hexene can be polymerized to form polyethylene, a common plastic material.
Scientific Research Applications
Hexene has several scientific research applications:
Chemistry: Hexene is used as a starting material in organic synthesis to produce various chemicals and intermediates.
Biology: Hexene derivatives are used in the study of biological processes and as building blocks for the synthesis of biologically active compounds.
Medicine: Hexene-based compounds are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of hexene involves its ability to participate in various chemical reactions due to the presence of the double bond. The double bond in hexene makes it reactive towards electrophiles and nucleophiles, allowing it to undergo addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Hexene can be compared with other similar alkenes such as:
Butene (C4H8): Butene has four carbon atoms and one double bond. It is less reactive than hexene due to the shorter carbon chain.
Pentene (C5H10): Pentene has five carbon atoms and one double bond. It is similar to hexene but has a slightly lower boiling point and reactivity.
Heptene (C7H14): Heptene has seven carbon atoms and one double bond.
Hexene is unique due to its optimal chain length, which provides a balance between reactivity and stability, making it useful in various industrial applications .
Properties
IUPAC Name |
(1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO5P/c7-5-4(12(9,10)11)2-1-3-6(5)8/h4,8H,1-3H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZQUMSQEGOYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2004714-32-1 | |
| Record name | (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2004714321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17108 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1-HYDROXY-2-OXOPIPERIDIN-3-YL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64T5RTG4MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)
![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)
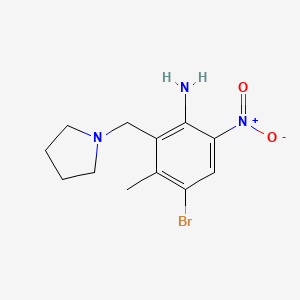
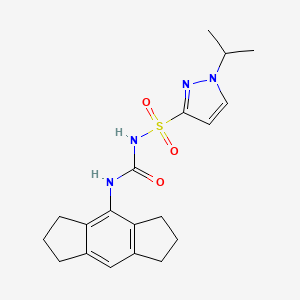
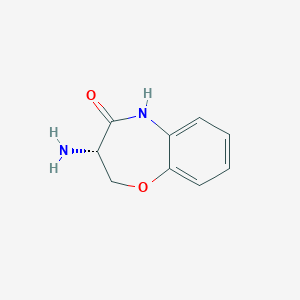
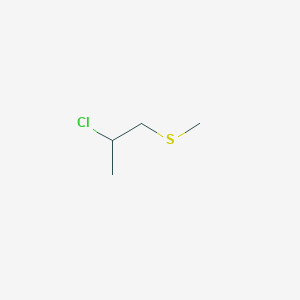

![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)
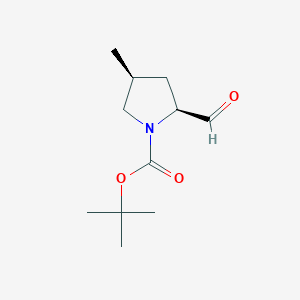

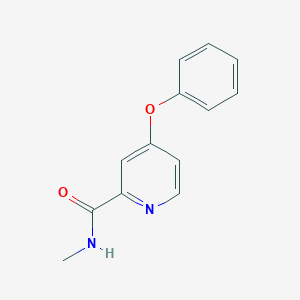
![tert-Butyl N-[(3R,5R)-5-hydroxy-3-piperidyl]carbamate](/img/structure/B3324932.png)
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]hexanoic acid](/img/structure/B3324935.png)
